Cholest-5-en-3-yl 3,5-dinitrobenzoate
Overview
Description
Cholest-5-en-3-yl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C34H48N2O6. It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with 3,5-dinitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-yl 3,5-dinitrobenzoate typically involves the esterification of cholesterol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield cholesterol and 3,5-dinitrobenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Cholest-5-en-3-yl 3-amino-5-nitrobenzoate.
Substitution: Cholesterol and 3,5-dinitrobenzoic acid.
Scientific Research Applications
Cholest-5-en-3-yl 3,5-dinitrobenzoate has several applications in scientific research:
Biology: Investigated for its potential effects on cellular membranes due to its cholesterol backbone.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-yl 3,5-dinitrobenzoate is primarily related to its ability to interact with biological membranes. The cholesterol moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . The nitro groups may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: Another cholesterol ester, but with acetic acid instead of 3,5-dinitrobenzoic acid.
Cholesteryl benzoate: Similar structure but lacks the nitro groups.
Cholesteryl oleate: An ester of cholesterol with oleic acid, used in different applications.
Uniqueness
Cholest-5-en-3-yl 3,5-dinitrobenzoate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitro groups in biological systems and for developing new materials with specific properties .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9,17-18,20-22,27-31H,6-8,10-16,19H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUYYDVBVJLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948121 | |
Record name | Cholest-5-en-3-yl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25279-63-4 | |
Record name | Cholest-5-en-3-ol (3beta)-, 3-(3,5-dinitrobenzoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(3,5-dinitrobenzoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3-yl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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